molecular formula C9H12ClN3O2 B2664940 5-Chloro-2-(diethylamino)pyrimidine-4-carboxylic acid CAS No. 329268-83-9

5-Chloro-2-(diethylamino)pyrimidine-4-carboxylic acid

Cat. No. B2664940
M. Wt: 229.66
InChI Key: NVKLOSGIRBPOMJ-UHFFFAOYSA-N
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Description

5-Chloro-2-(diethylamino)pyrimidine-4-carboxylic acid is a chemical compound with the CAS Number: 329268-83-9 . It has a molecular weight of 229.67 . The IUPAC name for this compound is 5-chloro-2-(diethylamino)-4-pyrimidinecarboxylic acid .


Synthesis Analysis

The synthesis of pyrimidines like 5-Chloro-2-(diethylamino)pyrimidine-4-carboxylic acid can be achieved through various methods . One such method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction of functionalized enamines, triethyl orthoformate, and ammonium acetate .


Molecular Structure Analysis

The InChI code for 5-Chloro-2-(diethylamino)pyrimidine-4-carboxylic acid is 1S/C9H12ClN3O2/c1-3-13(4-2)9-11-5-6(10)7(12-9)8(14)15/h5H,3-4H2,1-2H3,(H,14,15) . This indicates the presence of a pyrimidine ring with a chlorine atom at the 5th position and a diethylamino group at the 2nd position .


Chemical Reactions Analysis

Pyrimidines, including 5-Chloro-2-(diethylamino)pyrimidine-4-carboxylic acid, can undergo various chemical reactions . For instance, an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source can be used to synthesize pyrimidine derivatives .


Physical And Chemical Properties Analysis

5-Chloro-2-(diethylamino)pyrimidine-4-carboxylic acid is a solid compound . It has a molecular weight of 229.67 .

Scientific Research Applications

  • Anti-inflammatory Applications
    • Field : Medical and Pharmaceutical Research
    • Application Summary : Pyrimidines, including derivatives like “5-Chloro-2-(diethylamino)pyrimidine-4-carboxylic acid”, have been studied for their anti-inflammatory effects . They are known to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
    • Methods of Application : The specific methods of application or experimental procedures would depend on the specific study or experiment being conducted. Generally, these compounds are synthesized and then tested in vitro or in vivo for their anti-inflammatory effects .
    • Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
  • Antioxidant Applications
    • Field : Medical and Pharmaceutical Research
    • Application Summary : Pyrimidines, including derivatives like “5-Chloro-2-(diethylamino)pyrimidine-4-carboxylic acid”, have been studied for their antioxidant effects . They are known to neutralize harmful free radicals in the body, which can prevent or slow damage to cells .
    • Methods of Application : The specific methods of application or experimental procedures would depend on the specific study or experiment being conducted. Generally, these compounds are synthesized and then tested in vitro or in vivo for their antioxidant effects .
    • Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced antioxidant activities with minimum toxicity .
  • Antibacterial Applications
    • Field : Medical and Pharmaceutical Research
    • Application Summary : Pyrimidines, including derivatives like “5-Chloro-2-(diethylamino)pyrimidine-4-carboxylic acid”, have been studied for their antibacterial effects . They are known to inhibit the growth of various bacteria, which can be beneficial in the treatment of bacterial infections .

properties

IUPAC Name

5-chloro-2-(diethylamino)pyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O2/c1-3-13(4-2)9-11-5-6(10)7(12-9)8(14)15/h5H,3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKLOSGIRBPOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=C(C(=N1)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(diethylamino)pyrimidine-4-carboxylic acid

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